molecular formula C5H3ClN4 B3339270 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89364-06-7

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3339270
CAS No.: 89364-06-7
M. Wt: 154.56 g/mol
InChI Key: MSGJNOUXBKOZPT-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89364-06-7) is a high-value chemical building block of significant interest in medicinal and agricultural chemistry research. This compound features a chlorinated triazolopyrimidine core, a privileged scaffold known for its diverse biological activities. With a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol, it serves as a versatile intermediate for further functionalization [1] . In pharmaceutical research, this compound is a key precursor in the synthesis of molecules that demonstrate potent antiproliferative activities. Derivatives have been developed that induce cell apoptosis and G2/M phase arrest in gastric cancer cells, showing promise as anticancer agents acting through the mitochondrial pathway [5] . Furthermore, triazolopyrimidine-based compounds are being investigated as disruptors of viral replication, specifically by inhibiting the interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase, highlighting their potential in antiviral drug discovery [3] . Beyond biomedical applications, this chemical scaffold holds great utility in agrochemical research. It is utilized in the design and synthesis of novel herbicidal agents that function as acetolactate synthase (ALS) inhibitors, a common mode of action for controlling a broad spectrum of weeds [2] . The chlorination at the 5-position makes it a particularly useful synthon for constructing more complex molecular libraries via cross-coupling reactions and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies [6] . Handling and Storage: For optimal stability, this product should be stored in an inert atmosphere at -20°C [1] . Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJNOUXBKOZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with a chlorinated pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while oxidation reactions can produce oxidized derivatives .

Scientific Research Applications

Anticancer Applications

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds primarily function by stabilizing microtubules (MTs), which is crucial for cell division and integrity.

Case Studies

  • A study demonstrated that certain derivatives of this compound exhibited potent anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds showed efficacy against MGC-803 gastric cancer cells through suppression of the ERK signaling pathway .

Neurodegenerative Disease Treatment

Recent research has highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

  • Preclinical studies have indicated that these compounds can normalize MT dynamics in neuronal cells affected by tau protein aggregation—a hallmark of Alzheimer's disease. They have been shown to improve cognitive functions in animal models through their neuroprotective effects .

Antifungal Activity

Initially reported as antifungal agents, this compound compounds have demonstrated efficacy against various fungal pathogens.

Data Tables

Application AreaMechanism of ActionExample CompoundsReferences
AnticancerMicrotubule stabilizationCevipabulin
Neurodegenerative DiseasesMicrotubule stabilization in neuronsVarious derivatives
AntifungalDisruption of fungal cell divisionVarious derivatives

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation . Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical profiles of triazolopyrimidine derivatives depend critically on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Compound Name Substituents Biological Activity Key Findings Reference
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Cl at 5-position Drug design scaffold Core structure for synthesizing antitumor and antimicrobial agents
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl at 7, Me at 5 Antifungal, herbicidal Synthesized via SNAr reactions in PEG-400 (70–95% yields); used in fungicides
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl at 7, Ph at 5 Antiproliferative Inhibits tubulin polymerization (IC50 ~83 nM); induces apoptosis in HeLa cells
5-Methyl-N-[4-(trifluoromethyl)phenyl] derivative Me at 5, CF3Ph at 7 Anticancer, enzyme inhibition Targets tumor-associated carbonic anhydrase isoforms (hCA IX/XII)
3′,4′,5′-Trimethoxyanilino derivatives 3-phenylpropylamino at 2, halogen at 7 Antimitotic 2-fold greater tubulin inhibition than CA-4; selective cytotoxicity

Pharmacological Limitations

  • Selectivity Issues: Some derivatives, like 3′,4′,5′-trimethoxyanilino compounds, show reduced activity unless paired with specific substituents (e.g., 4′-fluoroaniline at 7-position) .
  • Poor Antimalarial Performance : Early triazolopyrimidines designed to mimic chloroquine exhibited low efficacy against Plasmodium, highlighting substituent-dependent limitations .

Biological Activity

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal effects, and potential applications in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. One notable study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives and evaluated their antiproliferative activities against various human cancer cell lines. Among these derivatives, compound H12 demonstrated significant activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) in these assays .

The mechanism by which H12 exerts its anticancer effects involves the suppression of the ERK signaling pathway. Treatment with H12 resulted in decreased phosphorylation levels of key proteins within this pathway, including ERK1/2, c-Raf, MEK1/2, and AKT. Furthermore, H12 induced apoptosis and G2/M phase arrest in MGC-803 cells by regulating cell cycle-related and apoptosis-related proteins .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated notable antibacterial and antifungal activities. Compounds within this class have been reported to exhibit significant inhibition against various bacterial strains and fungi . For instance:

  • Antibacterial Activity : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compounds have also been evaluated for their antifungal properties with promising results against common fungal pathogens.

Neurodegenerative Disease Applications

The potential application of this compound derivatives extends to neurodegenerative diseases. Research indicates that these compounds can stabilize microtubules (MTs), which is crucial for neuronal function. For example, they have been studied for their ability to interact with tubulin heterodimers and influence the dynamics of microtubule assembly . This property is particularly relevant for treating conditions like Alzheimer's disease where tau protein aggregation is a concern.

Summary of Biological Activities

Activity Type Effect IC50 Values
AnticancerInduces apoptosis; inhibits ERK pathwayMGC-803: 9.47 μM
HCT-116: 9.58 μM
MCF-7: 13.1 μM
AntibacterialEffective against various bacterial strainsVariable by derivative
AntifungalEffective against common fungal pathogensVariable by derivative
NeurodegenerativeStabilizes microtubules; potential for tauopathiesNot quantified

Q & A

Basic Question: What are the most reliable synthetic routes for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine, and how do researchers select between them?

Methodological Answer:
The compound is synthesized via three primary routes:

  • One-pot synthesis : Combines 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride and cyclization with trifluoroacetic anhydride (TFAA). This method offers high efficiency and reduced purification steps .
  • Oxidative cyclization : Uses pyridinyl guanidine derivatives with N-chlorosuccinimide (NCS) and aqueous potassium carbonate. This approach is favored for scalability but requires precise control of reaction stoichiometry .
  • Multi-component synthesis : Involves 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate fused with dimethylformamide (DMF) as a catalyst. This method allows structural diversity but has longer reaction times .

Selection depends on reaction yield, scalability, and the need for functional group compatibility. For rapid access to the core structure, one-pot synthesis is preferred, while oxidative cyclization suits large-scale production.

Advanced Question: How can reaction conditions be optimized to improve yields in multi-component syntheses of triazolopyrimidine derivatives?

Methodological Answer:
Optimization involves:

  • Catalyst screening : DMF acts as both solvent and catalyst in fusion-based reactions, but ionic liquids or microwave-assisted heating can reduce reaction times .
  • Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates while minimizing side reactions .
  • Temperature control : Maintaining 80–100°C during cyclization prevents premature precipitation of intermediates. Post-reaction cooling in methanol ensures crystallization of pure products .
  • Stoichiometric adjustments : A 1:1:1 molar ratio of starting materials minimizes byproducts, as evidenced by TLC monitoring .

Basic Question: What spectroscopic and crystallographic techniques are essential for structural elucidation of 5-Chloro-triazolopyrimidine derivatives?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chlorine at C5, amine at C2) and confirm cyclization via characteristic triazolopyrimidine peaks (δ 8.2–8.8 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguities in planar triazolopyrimidine ring systems and substituent orientations. For example, N-(4-chlorophenyl) derivatives exhibit a dihedral angle of 15.2° between the triazole and pyrimidine rings .

Advanced Question: How can researchers resolve contradictions in structure-activity relationship (SAR) studies of triazolopyrimidine derivatives?

Methodological Answer:
Contradictions often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilic reactivity but may reduce solubility, complicating bioactivity assays .
  • Regioselectivity in functionalization : Chlorine at C5 directs nucleophilic substitution to C7, but steric hindrance from bulky groups can redirect reactivity to C3 .
  • Cross-validation strategies : Combine computational docking (e.g., molecular dynamics simulations) with in vitro assays to differentiate steric vs. electronic contributions. For example, HER2 kinase inhibition by tucatinib derivatives correlates with C5-Cl’s electronegativity and C2-amine hydrogen bonding .

Basic Question: What computational methods are employed to predict the biological activity of 5-Chloro-triazolopyrimidine derivatives?

Methodological Answer:

  • Molecular docking : Uses software like AutoDock Vina to model interactions with target proteins (e.g., HER2, COX-2). The chlorine atom’s van der Waals radius and partial charge are critical for binding pocket compatibility .
  • QSAR modeling : Correlates substituent descriptors (e.g., Hammett σ, LogP) with IC50_{50} values. For antifungal derivatives, a LogP < 3.5 optimizes membrane permeability .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorosulfonation at C6 vs. C7) by analyzing frontier molecular orbitals .

Advanced Question: How do researchers address challenges in characterizing isomeric triazolopyrimidine derivatives?

Methodological Answer:

  • 2D NMR techniques : NOESY and HMBC distinguish between [1,5-a] and [1,5-c] isomers by correlating cross-peaks between triazole and pyrimidine protons .
  • X-ray powder diffraction (XRPD) : Identifies polymorphic forms, which can alter bioavailability. For example, N-(4-chlorophenyl) derivatives exhibit two polymorphs with differing melting points (205°C vs. 212°C) .
  • Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers in thioether derivatives .

Basic Question: What strategies are used to introduce functional diversity into the triazolopyrimidine core?

Methodological Answer:

  • Nucleophilic aromatic substitution : Replace C5-Cl with amines, alkoxides, or thiols under basic conditions (K2_2CO3_3, DMF, 80°C) .
  • Acylation/alkylation : React the C2-amine with acyl chlorides or alkyl halides to generate amide or tertiary amine derivatives .
  • Suzuki-Miyaura coupling : Install aryl/heteroaryl groups at C7 using Pd catalysts, though chlorine substitution may require protecting groups .

Advanced Question: What factors influence the regioselectivity of electrophilic substitutions on triazolopyrimidine derivatives?

Methodological Answer:
Regioselectivity is governed by:

  • Electron density distribution : C5-Cl deactivates the pyrimidine ring, directing electrophiles to electron-rich C7. However, steric hindrance from C2 substituents can shift reactivity to C3 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C7 sulfonation, while nonpolar solvents favor C3 nitration .
  • Catalytic additives : Lewis acids like FeCl3_3 enhance electrophilic attack at C6 in chlorosulfonation reactions .

Basic Question: How are green chemistry principles applied to the synthesis of triazolopyrimidine derivatives?

Methodological Answer:

  • Solvent-free fusion : Reactions between 5-amino-1,2,4-triazole and aldehydes under neat conditions reduce waste .
  • Aqueous-ethanol mixtures : Replace DMF with water/ethanol (1:1 v/v) for cyclization, achieving 85% yield with easier purification .
  • Catalyst recycling : Recover DMF via distillation in multi-step syntheses, minimizing environmental impact .

Advanced Question: How does crystallographic data inform the design of triazolopyrimidine-based drugs?

Methodological Answer:

  • Hydrogen bonding networks : X-ray structures reveal critical interactions (e.g., N-H···O bonds in HER2 inhibitors), guiding the placement of hydrogen bond donors/acceptors .
  • Conformational flexibility : Torsion angles in the triazolopyrimidine core (e.g., 15.2° in N-(4-chlorophenyl) derivatives) influence binding to rigid enzyme pockets .
  • Polymorph screening : Identify stable crystalline forms with enhanced solubility or bioavailability. Metastable polymorphs may require annealing during formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

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